molecular formula C18H16BrN3O4S2 B2385200 ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 865655-28-3

ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2385200
CAS No.: 865655-28-3
M. Wt: 482.37
InChI Key: CAFHAGOGNTYAJD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-amino group at position 2.
  • A 2-sulfanyl substituent linked to a 2-(4-bromophenyl)-2-oxoethyl moiety.
  • A 5-methyl group and 4-oxo functionality.
  • An ethyl ester at position 4.

Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . The 4-bromophenyl group in Compound A may enhance binding via halogen interactions, while the sulfanyl-alkyl chain could influence solubility and conformational flexibility .

Properties

IUPAC Name

ethyl 3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-3-26-17(25)14-9(2)13-15(28-14)21-18(22(20)16(13)24)27-8-12(23)10-4-6-11(19)7-5-10/h4-7H,3,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFHAGOGNTYAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)N)SCC(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

(a) Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound B ) shares a similar ester group and 4-bromophenyl substituent but replaces the thiophene ring with a thiazole (S and N atoms in the fused ring). This alters electronic properties:

  • Thiazole rings exhibit stronger π-acidity compared to thiophene , affecting charge distribution and intermolecular interactions.
  • Compound B crystallizes with notable π-halogen interactions (Br···π), which stabilize its lattice . Similar interactions are plausible in Compound A but require confirmation via crystallography.
(b) Benzothieno[2,3-d]pyrimidines

A benzothieno[2,3-d]pyrimidine analog (Compound C) features an extended fused benzene-thiophene-pyrimidine system. Key differences:

  • Compound C has a tetrahydrobenzothiophene ring, increasing hydrophobicity and steric bulk compared to Compound A .

Substituent Modifications

(a) Sulfanyl Group Variations
  • Compound D (Ethyl 3-amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide) replaces the 2-(4-bromophenyl)-2-oxoethylsulfanyl group with a simpler alkylthio chain. This reduces steric hindrance and may improve metabolic stability .
  • Compound E (Ethyl 4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylate) introduces a cyano group, enhancing electrophilicity for nucleophilic substitutions .
(b) Carboxamide vs. Ester Groups
  • Compound D ’s carboxamide group enables hydrogen bonding with biological targets, whereas Compound A ’s ester group may confer higher membrane permeability due to increased lipophilicity .

Crystallographic and Physicochemical Properties

Property Compound A Compound B Compound C
Core Structure Thieno[2,3-d]pyrimidine Thiazolo[3,2-a]pyrimidine Benzothieno[2,3-d]pyrimidine
Halogen Substituent 4-Bromophenyl 4-Bromophenyl None
Sulfanyl Group 2-(4-Bromophenyl)-2-oxoethyl None 2-(4-Bromophenyl)-2-oxoethyl
Crystallography Not reported π-Halogen interactions Intermolecular H-bonds
Solubility Moderate (ester group) Low (thiazole core) Very low (bulky core)

Biological Activity

Ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, also referred to as K285-5176, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C16H18BrN3O3S
  • Molecular Weight : 412.3 g/mol

The presence of a bromophenyl group and a thieno[2,3-d]pyrimidine core suggests that the compound may exhibit diverse biological activities due to the potential for interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to K285-5176. For instance, derivatives with thiazole and thienopyrimidine structures have shown promising results against various bacterial strains.

Key Findings:

  • Antibacterial Efficacy : Compounds with similar structural motifs demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
    • Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL were reported for some derivatives, indicating potent activity compared to standard antibiotics like vancomycin (MIC 2 µg/mL) .
CompoundMIC (µg/mL)Target Bacteria
K285-5176TBDTBD
Daptomycin1S. aureus
Vancomycin2E. faecium
  • Mechanism of Action : The introduction of halogen groups (e.g., bromine) has been linked to enhanced lipophilicity and increased penetration into bacterial cells, which is crucial for antimicrobial efficacy .

Anticancer Activity

The anticancer properties of K285-5176 have also been investigated, particularly against human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Research Insights:

  • Cell Viability Studies : In vitro assays demonstrated that K285-5176 significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
    • The compound's activity was comparable to known chemotherapeutic agents.
Cell LineTreatmentViability (%)Significance (p-value)
Caco-2K285-517639.8<0.001
A549K285-5176TBDTBD
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thienopyrimidine scaffold can significantly influence anticancer activity. For example, modifications that enhance electron density or steric hindrance may improve interactions with cellular targets .

Case Studies and Comparative Analysis

A comparative analysis of K285-5176 with other thienopyrimidine derivatives reveals distinct advantages in both antimicrobial and anticancer activities. For instance, certain substitutions have been shown to enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Comparative Table of Thienopyrimidine Derivatives

Compound IDAntimicrobial Activity (MIC µg/mL)Anticancer Activity (%)
K285-5176TBD39.8
Compound A127.5
Compound B>6454.9

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